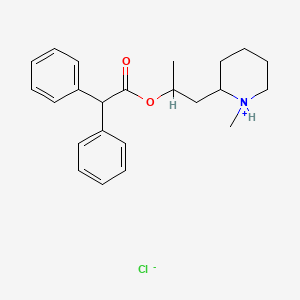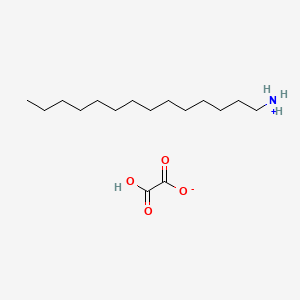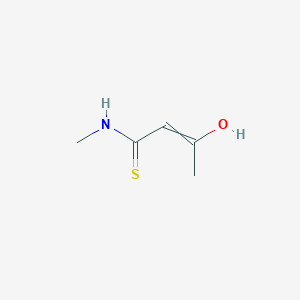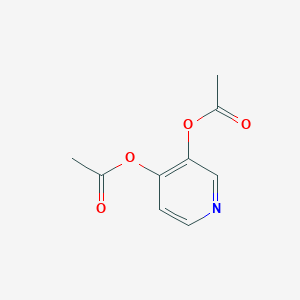
3,4-Pyridinediol,3,4-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyridinediol,3,4-diacetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, where the hydroxyl groups at positions 3 and 4 are acetylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinediol,3,4-diacetate typically involves the acetylation of pyridine-3,4-diol. One common method is to react pyridine-3,4-diol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
化学反応の分析
Types of Reactions
3,4-Pyridinediol,3,4-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating pyridine-3,4-diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dione derivatives.
Reduction: Pyridine-3,4-diol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Pyridinediol,3,4-diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its acetylated form makes it a useful intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Pyridinediol,3,4-diacetate depends on its specific application. In biological systems, the acetyl groups can be hydrolyzed by esterases, releasing the active pyridine-3,4-diol. This diol can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Pyridine-3,4-diol: The non-acetylated form of the compound, which has hydroxyl groups at positions 3 and 4.
Pyridine-3,4-dione: An oxidized form of the compound with carbonyl groups at positions 3 and 4.
3,4-Dihydroxypyridine: Another hydroxylated derivative of pyridine.
Uniqueness
3,4-Pyridinediol,3,4-diacetate is unique due to its acetylated hydroxyl groups, which can influence its reactivity and interactions with other molecules. The acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
(3-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-5-9(8)14-7(2)12/h3-5H,1-2H3 |
InChIキー |
UAAPSWZXQNDKRP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=NC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


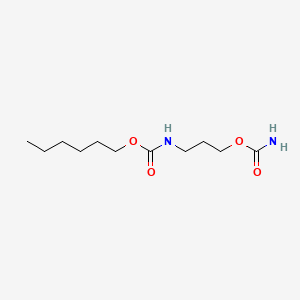
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
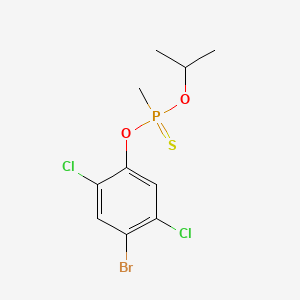
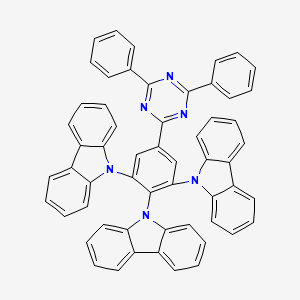
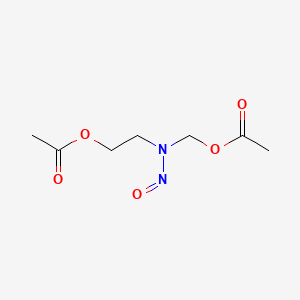

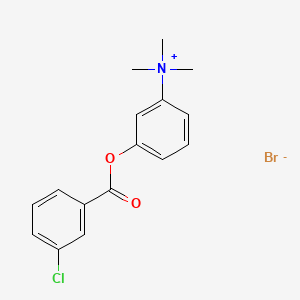
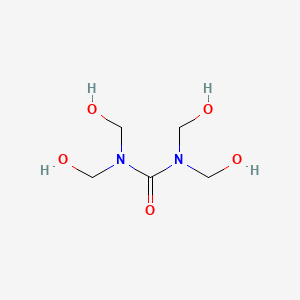

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
